N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiophene moiety fused with a dibenzofuran sulfonamide group, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene intermediate, which is then reacted with dibenzofuran-2-sulfonyl chloride under specific conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1-benzothiophene: A simpler analog with similar structural features but lacking the dibenzofuran sulfonamide group.
Dibenzofuran-2-sulfonamide: Another related compound that shares the sulfonamide group but differs in the core structure.
Uniqueness
N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide stands out due to its unique combination of the benzothiophene and dibenzofuran moieties.
Properties
Molecular Formula |
C21H19NO3S2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C21H19NO3S2/c23-27(24,22-12-14-13-26-21-8-4-2-5-16(14)21)15-9-10-20-18(11-15)17-6-1-3-7-19(17)25-20/h1,3,6-7,9-11,13,22H,2,4-5,8,12H2 |
InChI Key |
VKRHDNIVPHPVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)CNS(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.